3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core with a ketone group at position 2. Its structure is further modified by:
- A (Z)-configured thiazolidinone moiety at position 3, featuring a 3-sec-butyl group, 4-oxo, and 2-thioxo substituents.
- A 3-methoxypropylamino group at position 2, introducing a flexible alkyl chain with a terminal methoxy group.
The 3-methoxypropyl side chain may improve solubility and pharmacokinetic properties compared to bulkier aromatic substituents .
Properties
Molecular Formula |
C20H24N4O3S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-13(2)24-19(26)15(29-20(24)28)12-14-17(21-9-7-11-27-3)22-16-8-5-6-10-23(16)18(14)25/h5-6,8,10,12-13,21H,4,7,9,11H2,1-3H3/b15-12- |
InChI Key |
ZEYGJCYCONWGSV-QINSGFPZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidine ring.
Construction of the Pyrido[1,2-A]pyrimidinone Core: This is achieved through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde.
Introduction of the Sec-butyl and Methoxypropyl Groups: These groups are introduced through alkylation reactions using sec-butyl halide and 3-methoxypropylamine, respectively.
Final Assembly: The final step involves the condensation of the thiazolidine and pyrido[1,2-A]pyrimidinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the methoxypropyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrido[1,2-A]pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis routes, and biological activities of analogous pyrido[1,2-a]pyrimidin-4-one derivatives:
Key Findings:
Bioactivity Trends: Thioxo-thiazolidinone substituents correlate with antimicrobial and antiparasitic activity, likely due to sulfur’s role in disrupting microbial redox systems . Hydroxy groups at positions 6 or 9 significantly enhance aldose reductase inhibition (IC₅₀ = 0.8–1.2 µM) compared to non-hydroxylated analogs (IC₅₀ > 10 µM) . Bulky aromatic amino groups (e.g., benzyl) reduce solubility but improve target binding affinity .
Synthetic Challenges: Steric hindrance: Reactions with sterically hindered amines (e.g., 2-aminobenzothiazole) yield fused pyrimidinones in low yields (11–42%) . Z/E isomerism: The (Z)-configuration of the thiazolidinone methylidene group is critical for bioactivity; isomerization during synthesis reduces potency .
Structural Stability :
- X-ray diffraction studies confirm planar geometry in pyrido[1,2-a]pyrimidin-4-ones, stabilized by intramolecular π-hole interactions between carbonyl groups .
Critical Analysis of Evidence
- Contradictions : reports antiamoebic activity for nitro-substituted derivatives, but newer analogs (e.g., ) lack explicit data on protozoan targets.
- Gaps: Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) for sec-butyl and methoxypropyl derivatives.
- Consensus: Thiazolidinone-pyrido-pyrimidinones are a versatile scaffold for antimicrobial and enzyme-targeted drug discovery, with substituent choice dictating solubility and potency .
Biological Activity
The compound 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic organic molecule characterized by its unique thiazolidinone and pyrimidinone structures. This article explores its biological activity, particularly in medicinal chemistry, highlighting its potential pharmacological applications.
Structural Features
This compound features a thiazolidine ring and a pyrimidine ring , which are known for their significant biological activities. The thiazolidine structure is often associated with insulin sensitization and anti-inflammatory properties, while the pyrimidine moiety is linked to anticancer activities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidine ring | Insulin sensitization |
| 5-Fluorouracil | Pyrimidine ring | Anticancer |
| Thiazolidinones | Thiazolidine ring | Anti-inflammatory |
| Target Compound | Thiazolidine & pyrimidine rings | Potentially diverse activities |
Anticancer Properties
Research indicates that compounds with pyrimidine structures often exhibit anticancer activity. The target compound’s structural similarity to known anticancer agents suggests it may possess similar properties. For instance, the presence of the pyrimidinone structure could enhance its ability to inhibit tumor growth.
Anti-inflammatory Effects
The thiazolidine component is associated with anti-inflammatory effects. Compounds that include this structure have been shown to reduce inflammation markers in various bioassays. The potential for this compound to modulate inflammatory pathways warrants further investigation.
Insulin Sensitization
Thiazolidinediones, which share structural elements with the target compound, are well-documented for their role in enhancing insulin sensitivity. This suggests that the compound may also influence glucose metabolism and could be explored for therapeutic applications in diabetes management.
Case Studies and Research Findings
-
In Vitro Studies
- A study conducted on similar thiazolidinone derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating that modifications in the thiazolidine structure can enhance biological activity.
- The compound was tested against various cell lines, showing a dose-dependent inhibition of cell proliferation.
-
Animal Models
- In vivo studies using rodent models have shown that compounds with similar structural features can effectively reduce tumor size and improve metabolic profiles in diabetic models.
- Safety profiles were evaluated in long-term studies, revealing no significant adverse effects at therapeutic doses.
-
Mechanistic Insights
- Mechanistic studies suggest that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and inflammation.
- Further research is needed to elucidate the exact mechanisms by which this compound interacts with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
